gamma-Glutamylarginine

Taste modulation Sensory science Food chemistry

Gamma-Glutamylarginine (L-γ-Glutamyl-L-arginine, γ-Glu-Arg) is a naturally occurring γ-glutamyl dipeptide composed of glutamic acid and arginine linked via a γ-peptide bond. It is isolated from Panax ginseng and found in dietary sources such as onions and tea.

Molecular Formula C11H21N5O5
Molecular Weight 303.32 g/mol
CAS No. 31106-03-3
Cat. No. B12289883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamylarginine
CAS31106-03-3
Molecular FormulaC11H21N5O5
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C11H21N5O5/c12-6(9(18)19)3-4-8(17)16-7(10(20)21)2-1-5-15-11(13)14/h6-7H,1-5,12H2,(H,16,17)(H,18,19)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1
InChIKeyAKAHWGGIUSJNNM-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Glutamylarginine (CAS 31106-03-3): Structural and Functional Baseline for Scientific Procurement


Gamma-Glutamylarginine (L-γ-Glutamyl-L-arginine, γ-Glu-Arg) is a naturally occurring γ-glutamyl dipeptide composed of glutamic acid and arginine linked via a γ-peptide bond . It is isolated from Panax ginseng and found in dietary sources such as onions and tea [1]. This compound functions as an intermediary in the γ-glutamyl cycle, participating in amino acid transport and glutathione metabolism [2]. Its unique structural features—specifically the γ-carboxyl linkage and the guanidino group of arginine—confer distinct physicochemical and biological properties that differentiate it from closely related γ-glutamyl dipeptides and free arginine, making it a target of interest for taste modulation research and biomarker discovery [2].

Why Gamma-Glutamylarginine Cannot Be Interchanged with Other γ-Glutamyl Dipeptides or Free Arginine


Despite sharing the γ-glutamyl backbone with other γ-glutamyl dipeptides, gamma-glutamylarginine exhibits distinct functional and physicochemical profiles that preclude simple substitution. Its arginine moiety imparts a unique combination of taste-modulating activity, aqueous solubility, and enzymatic recognition that differs markedly from analogs containing valine (γ-Glu-Val), leucine (γ-Glu-Leu), or other amino acids [1]. Unlike free arginine, which is rapidly metabolized and lacks the targeted delivery or enhanced stability conferred by the γ-glutamyl moiety, gamma-glutamylarginine participates in specific transpeptidation reactions and serves as a differential biomarker in liver disease contexts where other γ-glutamyl dipeptides show divergent patterns [2]. The quantitative evidence presented below demonstrates that these differences are measurable and consequential for research and industrial applications.

Quantitative Differentiation of Gamma-Glutamylarginine (31106-03-3): Head-to-Head Evidence for Scientific Selection


Taste Modulation: Differential Effects on Umami and Saltiness Versus γ-Glu-Val and γ-Glu-Leu

Gamma-glutamylarginine (γ-Glu-Arg) exhibits a unique taste-enhancement profile compared to other γ-glutamyl dipeptides. In sensory evaluations, γ-Glu-Arg (1.0 mg/mL) significantly increased umami perception in a mixture of salt and monosodium glutamate (MSG) but showed no significant effect on saltiness, whereas the longer-chain analogs [γ-Glu](n=3,4)-Arg increased both umami and saltiness [1]. In contrast, γ-Glu-Val and γ-Glu-Leu demonstrated high binding affinity to MSG and interacted with the T1R3 receptor primarily through hydrophobic bonds, while γ-Glu-Arg's binding mode and receptor interactions are distinct, as evidenced by molecular modeling studies [2]. This differential sensory activity makes γ-Glu-Arg a selective umami enhancer without sodium-modifying effects, a property not observed for other tested γ-glutamyl dipeptides.

Taste modulation Sensory science Food chemistry

Aqueous Solubility: Marked Difference Compared to γ-Glu-Val and γ-Glu-Leu

Gamma-glutamylarginine has a predicted water solubility of 0.48 g/L (logS = -2.8) at 25°C [1]. This is dramatically lower than the solubilities reported for other common γ-glutamyl dipeptides: γ-Glu-Val is soluble in water at ≥100 mg/mL (≥100 g/L) , and γ-Glu-Leu is soluble in PBS (pH 7.2) at approximately 10 mg/mL (10 g/L) [2]. The low aqueous solubility of γ-Glu-Arg presents distinct formulation challenges and opportunities, particularly for applications requiring controlled release or where high-concentration aqueous solutions are not feasible.

Physicochemical properties Formulation Solubility

Enzymatic Substrate Specificity: Arginine as a Preferred Acceptor for γ-Glutamyl Transpeptidase

In studies of γ-glutamyl transpeptidase (GGT) substrate specificity, arginine consistently ranks among the most efficient amino acid acceptors for the γ-glutamyl group [1]. Early work by Revel and Ball demonstrated that among 31 amino acids and peptides tested, arginine was one of the most reactive acceptors, with transpeptidation rates varying substantially across different amino acids [2]. In insect GGT systems, arginine, along with phenylalanine, methionine, and lysine, was identified as a best acceptor [3]. In contrast, amino acids like glutamate and glutamine bind effectively to the γ-glutamyl donor site but function poorly as acceptors [3]. This preferential acceptor activity of arginine translates into higher synthetic yields of γ-Glu-Arg compared to analogs with less favored amino acids, such as γ-Glu-Glu or γ-Glu-Gln.

Enzyme kinetics Substrate specificity γ-Glutamyl cycle

Differential Serum Elevation in NAFLD: γ-Glu-Arg Levels Distinguish Disease States

Serum metabolomic profiling has revealed that γ-glutamyl dipeptides, including γ-Glu-Arg, are differentially elevated in nonalcoholic fatty liver disease (NAFLD) and can distinguish between simple steatosis and nonalcoholic steatohepatitis (NASH) [1]. Specifically, γ-Glu-Arg levels were reported to be higher in NAFLD patients compared to healthy controls, and also higher in simple steatosis compared to NASH [2]. This pattern is distinct from other γ-glutamyl dipeptides: for example, γ-glutamylleucine was significantly elevated only in NASH, not in simple steatosis [1]. This disease-stage-dependent variation positions γ-Glu-Arg as a component of multi-marker panels for staging NAFLD, with its specific elevation in early steatosis offering diagnostic value not provided by other γ-glutamyl dipeptides.

Biomarkers NAFLD Metabolomics

Optimal Research and Industrial Application Scenarios for Gamma-Glutamylarginine (31106-03-3) Based on Quantitative Evidence


Umami-Selective Flavor Enhancement in Low-Sodium Food Formulations

Leverage γ-Glu-Arg's unique umami-enhancing activity without affecting saltiness [1]. In formulations where salt reduction is a goal but umami perception is desired, γ-Glu-Arg (at ~1.0 mg/mL) provides targeted enhancement of savory notes without confounding saltiness modulation. This is particularly relevant for low-sodium soups, sauces, and seasonings where maintaining consumer acceptance is critical. The distinct sensory profile differentiates it from longer-chain γ-glutamyl-arginine peptides which increase both umami and saltiness.

Development of NAFLD Staging Biomarker Panels

Incorporate γ-Glu-Arg into multi-marker metabolomics panels for distinguishing simple steatosis from NASH [2]. Its specific elevation in early steatosis, contrasted with γ-glutamylleucine's NASH-specific elevation, enables stage-specific risk stratification. Researchers procuring γ-Glu-Arg as an analytical standard can use it to develop and validate LC-MS or CE-MS assays for clinical metabolomics studies.

Enzymatic Studies of γ-Glutamyl Transpeptidase Substrate Specificity

Utilize γ-Glu-Arg as a product standard or substrate analog in GGT kinetic assays [3]. Given arginine's status as a preferred acceptor amino acid for GGT-catalyzed transpeptidation, γ-Glu-Arg is formed efficiently in vitro, making it a convenient model compound for studying γ-glutamyl cycle enzymology. Its low aqueous solubility (0.48 g/L) also presents opportunities for investigating crystallization or controlled-release formulations of γ-glutamyl dipeptides.

Reference Standard for Natural Product Authentication and Quantification

Employ γ-Glu-Arg as a marker compound for the authentication and quality control of Panax ginseng and Allium cepa (onion) derived products [4]. Its presence in these botanicals, combined with its distinct physicochemical properties, makes it a suitable standard for HPLC or LC-MS quantification in dietary supplements and functional foods. The low solubility profile necessitates careful solvent selection for accurate standard curve preparation.

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